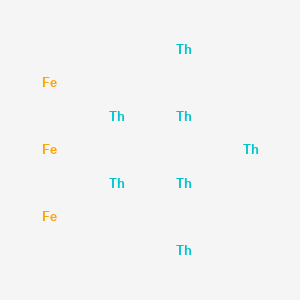

Iron;thorium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Iron;thorium is a compound that combines the properties of iron and thorium. Iron, identified by the atomic number 26, is a vital transition metal known for its strength, ductility, and high melting and boiling points . Thorium, with the atomic number 90, is a slightly radioactive actinoid metal that is useful as a nuclear reactor fuel

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of iron;thorium compounds typically involves metallothermic reduction reactions. These reactions use reactive metals to reduce compounds, producing metals, alloys, and composites . For example, thorium can be reduced from its oxide form using magnesium or calcium as reducing agents under high temperatures.

Industrial Production Methods: Industrial production of this compound compounds often involves the beneficiation of thorium ore, such as thorite, which contains significant amounts of thorium and iron oxides . The ore is processed through various steps, including crushing, grinding, and separation, to concentrate the thorium and iron components.

Analyse Chemischer Reaktionen

Types of Reactions: Iron;thorium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, thorium can form thorium dioxide (ThO₂) when oxidized . Iron, on the other hand, can participate in redox reactions, forming iron oxides such as Fe₂O₃ and Fe₃O₄ .

Common Reagents and Conditions: Common reagents used in these reactions include hydrochloric acid for leaching iron and thorium from ores , and methyl isobutyl ketone for solvent extraction . High temperatures and inert atmospheres are often required to facilitate these reactions.

Major Products: The major products formed from these reactions include thorium dioxide, iron oxides, and various intermetallic compounds. These products have significant industrial and scientific applications.

Wissenschaftliche Forschungsanwendungen

Iron;thorium compounds have a wide range of scientific research applications:

Chemistry: Used as catalysts in various chemical reactions due to their unique properties.

Biology: Studied for their potential use in bioenergy production and as oxygen carriers.

Medicine: Investigated for their role in treating iron deficiency anemia and other medical conditions.

Industry: Utilized in the production of nuclear reactor fuels and other high-temperature applications.

Wirkmechanismus

Iron;thorium compounds can be compared with other similar compounds such as uranium and plutonium compounds. While uranium and thorium are both used as nuclear fuels, thorium is more abundant and has a lower radiotoxicity compared to uranium . Additionally, thorium compounds have greater covalent character and more extensive coordination chemistry than lanthanide compounds .

Vergleich Mit ähnlichen Verbindungen

- Uranium compounds

- Plutonium compounds

- Lanthanide compounds

Eigenschaften

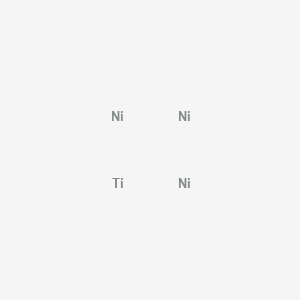

CAS-Nummer |

12063-42-2 |

|---|---|

Molekularformel |

Fe3Th7 |

Molekulargewicht |

1791.80 g/mol |

IUPAC-Name |

iron;thorium |

InChI |

InChI=1S/3Fe.7Th |

InChI-Schlüssel |

XJOHYJVRBVUJRX-UHFFFAOYSA-N |

Kanonische SMILES |

[Fe].[Fe].[Fe].[Th].[Th].[Th].[Th].[Th].[Th].[Th] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14727440.png)

![6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14727454.png)

![2-[(Dimethylhydrazinylidene)methyl]phenol](/img/structure/B14727468.png)

![[4-(2-Hydroxypropoxy)phenyl]arsonous acid](/img/structure/B14727475.png)